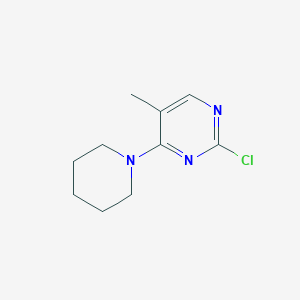![molecular formula C20H27N3O2S2 B13751592 1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its complex molecular structure, which includes a thiourea group, a tert-butylphenyl group, and a methylsulfonylamino group
Méthodes De Préparation
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with thiourea in the presence of a base to form the intermediate 1-[(4-tert-butylphenyl)methyl]thiourea. This intermediate is then reacted with 3-methylsulfonylaminobenzyl chloride under suitable conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular structure allows it to interact with various pathways, making it a versatile agent in scientific research .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea include:
1-[(4-tert-Butylphenyl)methyl]thiourea: Lacks the methylsulfonylamino group, resulting in different chemical properties and applications.
3-[[(3-Methylsulfonylamino)phenyl]methyl]thiourea:
1-[(4-tert-Butylphenyl)methyl]-3-phenylthiourea: Similar structure but without the methylsulfonylamino group, leading to variations in biological activity.
The uniqueness of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C20H27N3O2S2 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea |
InChI |
InChI=1S/C20H27N3O2S2/c1-20(2,3)17-11-9-15(10-12-17)13-21-19(26)22-14-16-7-5-6-8-18(16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26) |
Clé InChI |
MOIMIASFGKXPFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



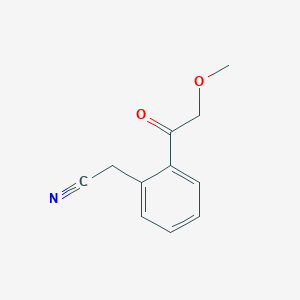
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)


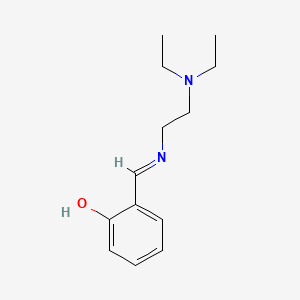
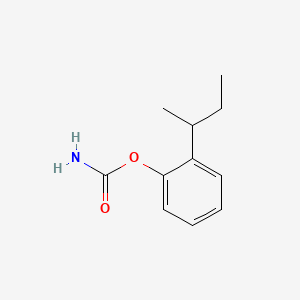




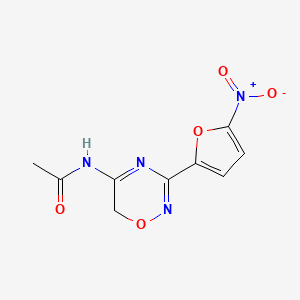
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
